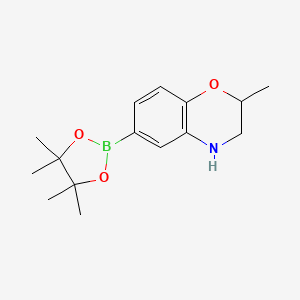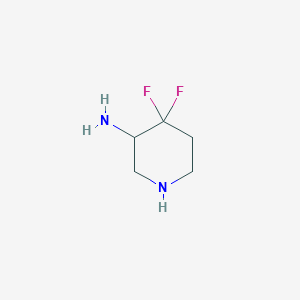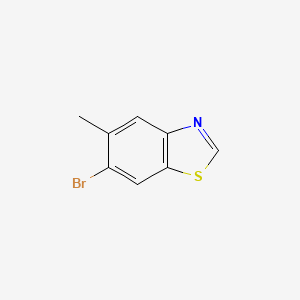
Benzothiazole, 6-bromo-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 6-bromo-5-methyl- is a derivative of benzothiazole, a bicyclic compound containing a benzene ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of bromine and methyl substituents on the benzothiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-bromo-5-methyl-, the synthesis can be achieved through the following steps:
Starting Materials: 2-aminothiophenol, 6-bromo-5-methylbenzaldehyde.
Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction.
Product Isolation: The crude product is purified using recrystallization or column chromatography to obtain the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 6-bromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzothiazole, 6-bromo-5-methyl- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anti-cancer, anti-bacterial, and anti-inflammatory agents.
Materials Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe for studying enzyme activities and protein interactions.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzothiazole, 6-bromo-5-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with similar biological activities.
6-Bromo-2-aminobenzothiazole: Another brominated benzothiazole derivative with potential anti-cancer properties.
5-Methylbenzothiazole: A methyl-substituted benzothiazole with applications in materials science and medicinal chemistry.
Uniqueness
Benzothiazole, 6-bromo-5-methyl- is unique due to the combined presence of bromine and methyl groups, which enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives. This unique combination allows for the development of novel compounds with improved pharmacological and industrial properties.
Properties
CAS No. |
1022151-33-2 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 |
InChI Key |
PRDVWDPHGBFMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


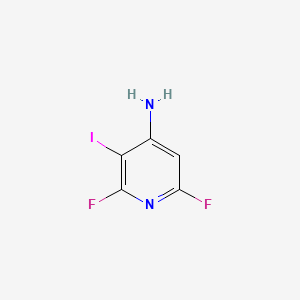
![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
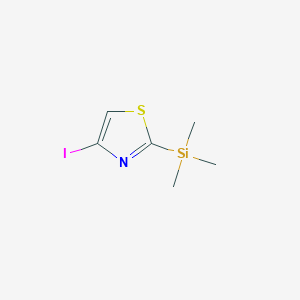
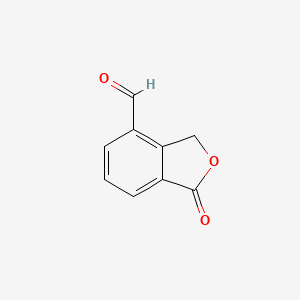
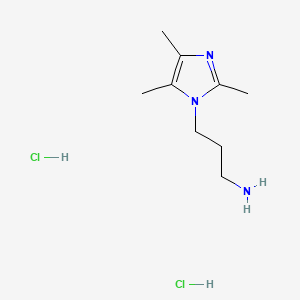
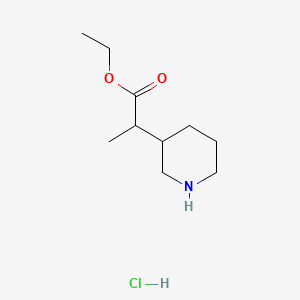
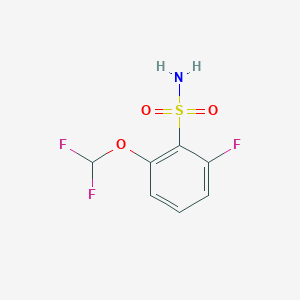
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)



